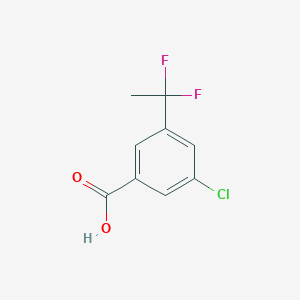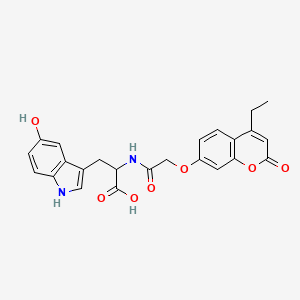
(R)-tert-Butyl benzyl(2-hydroxy-3-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxyphenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-2-hydroxy-3-phenylpropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its chiral nature makes it suitable for investigating the stereoselectivity of various enzymes.
Medicine
In medicinal chemistry, tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is explored for its potential as a drug candidate. Its ability to interact with biological targets in a stereospecific manner makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl and tert-butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropanoate)
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)amine
- tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)ether
Uniqueness
tert-Butyl ®-benzyl(2-hydroxy-3-phenylpropyl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
tert-butyl N-benzyl-N-[(2R)-2-hydroxy-3-phenylpropyl]carbamate |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)25-20(24)22(15-18-12-8-5-9-13-18)16-19(23)14-17-10-6-4-7-11-17/h4-13,19,23H,14-16H2,1-3H3/t19-/m1/s1 |
InChI-Schlüssel |
KRMPONBSRGRBAI-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C[C@@H](CC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)












